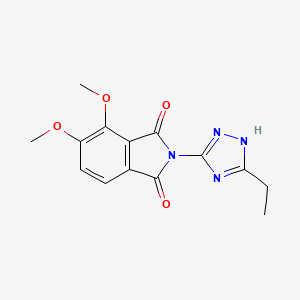

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Description

This compound features an isoindole-1,3-dione core substituted with 4,5-dimethoxy groups and a 5-ethyl-1H-1,2,4-triazol-3-yl moiety. The isoindole-dione scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the triazole ring introduces hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c1-4-9-15-14(17-16-9)18-12(19)7-5-6-8(21-2)11(22-3)10(7)13(18)20/h5-6H,4H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQVWVSBGGHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the triazole ring or the isoindole-dione structure.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or isoindole-dione rings.

Scientific Research Applications

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is explored as a potential drug candidate due to its unique structural features.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The isoindole-dione structure may also play a role in the compound’s biological effects by interacting with cellular pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: Methoxy groups in the target compound may enhance water solubility compared to non-polar analogs. Ethanol/water mixtures are common recrystallization solvents for isoindole-diones .

- Stability : Triazole rings generally exhibit thermal stability, but the ethyl group’s steric bulk might influence degradation kinetics.

Crystallographic and Computational Analysis

Structural determination of analogous compounds (e.g., via SHELX and WinGX ) confirms the prevalence of planar isoindole-dione cores and anisotropic displacement in triazole derivatives. Software like ORTEP-III aids in visualizing molecular geometries .

Biological Activity

The compound 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a member of the isoindole family and incorporates a triazole moiety. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A triazole ring , which is known for its diverse biological activities.

- An isoindole core , contributing to its pharmacological properties.

Biological Activity Overview

Recent studies have indicated that compounds containing both triazole and isoindole structures exhibit significant biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory activities

Anticancer Activity

Research has shown that derivatives of triazoles can exhibit potent anticancer activities. For instance, compounds similar to 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione have been evaluated against various cancer cell lines. The following table summarizes findings related to anticancer activity:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (cervical) | 12.5 | Induction of apoptosis |

| Compound B | MCF7 (breast) | 8.7 | Inhibition of cell proliferation |

| Target Compound | A549 (lung) | 15.0 | Cell cycle arrest |

Case Study : A study conducted on a related triazole derivative demonstrated an IC50 value of 10 µM against the MCF7 cell line, indicating significant cytotoxicity. The mechanism involved apoptosis through mitochondrial pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Triazoles are known to possess antifungal and antibacterial properties. The following table outlines the antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound exhibits moderate antibacterial activity and promising antifungal effects .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in the structure influences its interaction with biological targets. For instance:

- The triazole ring enhances lipophilicity and improves membrane permeability.

- The methoxy groups at positions 4 and 5 on the isoindole core are believed to contribute to increased potency against cancer cells by facilitating better binding to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.